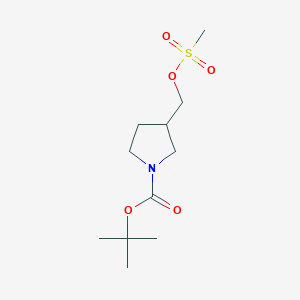

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 177947-76-1) is a pyrrolidine-based compound featuring a tert-butyl carbamate group at position 1 and a methylsulfonyloxymethyl substituent at position 3. Its molecular formula is C₁₁H₂₁NO₅S, with a molecular weight of 279.35 g/mol . The methylsulfonyl (mesyl) group acts as a versatile leaving group, making this compound a critical intermediate in organic synthesis, particularly in nucleophilic substitution reactions for pharmaceuticals and agrochemicals.

Key synthetic routes involve the mesylation of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with triethylamine as a base, achieving yields up to 92% . Structural confirmation is provided by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS)**, with spectral data aligning with the expected stereochemistry and purity .

Properties

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)17-10(13)12-6-5-9(7-12)8-16-18(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFRHYGNZDGDQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400426 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-56-1 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate, also known as (R)-tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 279.35 g/mol

- CAS Number : 141699-56-1

Structure

The compound features a pyrrolidine ring substituted with a tert-butyl group and a methylsulfonyl moiety, which may contribute to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Anticonvulsant Activity : Compounds with similar structures have shown effectiveness in reducing seizure activity in animal models, suggesting potential use in epilepsy treatment .

- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, with IC values indicating significant potency. For example, thiazole-bearing molecules related to this compound have shown promising anti-cancer properties .

Case Studies and Research Findings

-

Anticonvulsant Studies :

- A study evaluated the anticonvulsant properties of thiazole-integrated pyrrolidinones, revealing that modifications at specific positions significantly enhanced efficacy against induced seizures. The presence of the methylsulfonyl group may play a role in enhancing this activity due to its electron-donating properties .

-

Cytotoxicity Testing :

- In vitro testing on human cancer cell lines (e.g., HepG2 and Jurkat cells) indicated that certain analogues of pyrrolidine compounds exhibited cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin. The structural characteristics of these compounds were crucial for their activity profiles .

- Mechanistic Insights :

Synthesis and Yield

The synthesis of this compound typically involves the reaction of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired compound with high purity and good yield (approximately 99%) .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is of interest in medicinal chemistry for its potential therapeutic applications. Its structure suggests it may interact with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrolidine compounds can exhibit significant biological activity, including anti-inflammatory and analgesic effects .

Case Studies

Recent studies have focused on the synthesis of pyrrolidine derivatives, including this compound), showcasing its potential as a scaffold for novel pharmaceuticals. For instance, a study demonstrated that modifications to the pyrrolidine ring could enhance binding affinity to specific receptors, potentially leading to new treatments for pain management .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. Its ability to participate in various reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for constructing complex organic molecules. The methylsulfonyl group enhances its reactivity, allowing for facile transformations under mild conditions .

Synthesis Examples

The synthesis of this compound typically involves the reaction of tert-butyl 3-hydroxypyrrolidine-1-carboxylate with methanesulfonyl chloride in the presence of a base like triethylamine. This method yields high purity and efficiency, demonstrating its practicality in laboratory settings .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer synthesis. Its unique functional groups allow for the development of polymers with tailored properties, such as enhanced thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications .

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

- tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS: 141699-57-2): Differs by lacking the methylene spacer between the pyrrolidine ring and the mesyl group. Molecular formula: C₁₀H₁₉NO₅S; MW: 265.33 g/mol. Reduced steric hindrance compared to the target compound, influencing reactivity in nucleophilic substitutions .

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS: N/A):

Stereochemical Variants

- (R)- and (S)-Enantiomers of tert-Butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate :

Reaction Yields and Conditions

The target compound’s high yield (92%) under mild conditions highlights its synthetic accessibility compared to palladium-catalyzed derivatives (50% yield) .

Data Tables

Table 1: Physicochemical Properties

| Compound Name (CAS) | Molecular Formula | MW (g/mol) | Purity | Storage Conditions |

|---|---|---|---|---|

| This compound (177947-76-1) | C₁₁H₂₁NO₅S | 279.35 | 98% | -20°C, dry |

| (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (127423-61-4) | C₁₀H₁₉NO₅S | 265.33 | 95% | RT |

| tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₁₇H₂₃BrN₂O₄ | 415.28 | 95% | 2–8°C |

Table 2: Commercial Availability and Pricing (Selected Examples)

| Compound Name (CAS) | Supplier | Price (USD/g) | Available Quantities |

|---|---|---|---|

| This compound (177947-76-1) | CymitQuimica | 328.00 | 1g, 100mg, 250mg |

| (R)-tert-Butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (127423-61-4) | Multiple | 280.00 | 5g |

| tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (1353983-27-3) | Indagoo | 199.00 | 100mg |

Research Findings and Trends

- Stereoselectivity : The (R)-enantiomer of the target compound is prioritized in asymmetric catalysis due to its compatibility with chiral auxiliaries in API synthesis .

- Emerging Analogs : Derivatives like tert-Butyl 3-((4-methylpyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate (CAS: 1420904-04-6) are gaining attention for kinase-targeted therapies, though their synthetic complexity exceeds that of the mesylate derivative .

Preparation Methods

Standard Methanesulfonylation Protocol

A representative procedure involves dissolving (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (5.34 mmol) in dichloromethane (DCM, 15 mL) and cooling to 0°C under nitrogen. Triethylamine (3 eq) is added, followed by dropwise addition of MsCl (1.5 eq). The mixture is stirred at room temperature for 1–6 hours, after which the reaction is quenched with water. The organic layer is washed with saturated sodium bicarbonate and brine, dried over Na₂SO₄, and concentrated to yield the product as a yellow oil (92–100% yield).

Key Reaction Parameters:

Table 1: Comparative Analysis of Synthetic Methods

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purification Method |

|---|---|---|---|---|

| DCM | 0 → 20 | 1–6 | 92–100 | None or silica chromatography |

| Toluene | -30 → 20 | 2–7 | 92 | Filtration, washing |

| DCM/EtOAc | 0 → 20 | 12 | 100 | Silica chromatography |

Observations :

-

Dichloromethane is preferred for its compatibility with MsCl and rapid reaction kinetics.

-

Toluene at lower temperatures (-30°C) minimizes side reactions but requires longer stirring times.

-

Silica chromatography is optional; high yields often permit direct concentration.

Mechanistic Insights and Side Reactions

The methanesulfonylation proceeds via a two-step mechanism:

-

Formation of the Sulfonate Intermediate : The hydroxyl oxygen attacks the electrophilic sulfur in MsCl, forming a sulfonate ester and releasing HCl.

-

Base-Mediated Quenching : TEA scavenges HCl, shifting the equilibrium toward product formation.

Potential Side Reactions :

-

Over-sulfonylation : Excess MsCl may sulfonate other nucleophilic sites, but steric hindrance from the tert-butyl group mitigates this risk.

-

Racemization : No epimerization is observed due to the stability of the tert-butyl carbamate protecting group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Molecular Ion : [M+H]⁺ = 265.1 (calculated), 210.0 observed due to loss of the tert-butyl group (-56 Da).

Scale-Up and Industrial Considerations

Large-scale syntheses (e.g., 200 g starting material) use toluene as a solvent for improved safety and easier filtration of triethylamine hydrochloride byproducts. The reaction is monitored via HPLC to ensure completion, and the product is washed with dilute sodium bicarbonate to remove residual acid .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via mesylation of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate. A common method involves dissolving the alcohol precursor in dichloromethane (DCM), cooling to 0°C under nitrogen, and adding methanesulfonyl chloride (1.1–1.3 eq) with triethylamine (1.2–1.5 eq) as a base. The reaction proceeds at 0°C for 10 minutes, then at room temperature for 2 hours. Workup includes aqueous extraction with DCM, drying (Na₂SO₄), and solvent evaporation. Purification via flash chromatography (e.g., hexane/EtOAc gradients) yields the product .

Q. Which spectroscopic techniques are used to confirm the structure and purity of this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., methylsulfonyl and pyrrolidine ring signals) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm⁻¹) .

Q. What safety precautions are critical when handling this compound?

Due to its sulfonate ester reactivity:

- Avoid heat/open flames (P210) .

- Use PPE (gloves, goggles) and work in a fume hood.

- Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the mesylation step?

Variables to test include:

- Temperature : Lower temperatures (0°C) minimize side reactions during methanesulfonyl chloride addition .

- Base Selection : Triethylamine is standard, but DIPEA (diisopropylethylamine) may enhance steric hindrance and reduce hydrolysis .

- Stoichiometry : Excess methanesulfonyl chloride (1.3 eq) ensures complete conversion of the alcohol precursor .

Monitor reaction progress via LC-MS or TLC to terminate the reaction at optimal conversion .

Q. How to address discrepancies in reported yields when scaling up synthesis?

Contradictions in yields (e.g., 59% vs. 92% in similar reactions) often arise from:

- Purification Efficiency : Flash chromatography gradient optimization (e.g., EtOAc/hexane ratios) impacts recovery .

- By-product Formation : Competing hydrolysis or overmesylation can occur at larger scales. Pre-drying solvents/reagents and inert atmosphere use mitigate this .

- Workup Protocol : Incomplete aqueous extraction (e.g., pH adjustment during acid/base washes) may retain product in organic layers .

Q. What strategies enable efficient purification from reaction by-products?

- Column Chromatography : Use silica gel with stepwise gradients (e.g., 0–100% EtOAc/hexane) to separate polar by-products (e.g., unreacted alcohol or sulfonic acid derivatives) .

- Crystallization : If the compound crystallizes (e.g., from EtOAc/hexane mixtures), recrystallization improves purity .

- HPLC : For high-purity requirements, reverse-phase HPLC with acetonitrile/water gradients resolves closely eluting impurities .

Q. How does the choice of base influence mesylation reaction efficiency?

- Triethylamine : Cost-effective but may form stable salts with methanesulfonyl chloride, reducing reactivity .

- DIPEA : Bulky base minimizes side reactions (e.g., elimination) in sterically hindered systems .

- Pyridine : Rarely used due to weaker basicity but can stabilize intermediates in specific cases .

Q. What are the applications of this compound in medicinal chemistry?

- Intermediate for Bioactive Molecules : The mesyl group serves as a leaving group in nucleophilic substitutions to generate pyrrolidine-based pharmacophores (e.g., enzyme inhibitors or receptor ligands) .

- Prodrug Synthesis : Used to introduce hydrolyzable groups for controlled drug release .

- Peptide Mimetics : The pyrrolidine scaffold mimics proline in peptide analogs, enhancing metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.